molecular formula C5H8N2OS B1523839 4-Isothiocyanatobutanamide CAS No. 1100929-52-9

4-Isothiocyanatobutanamide

Cat. No.: B1523839
CAS No.: 1100929-52-9
M. Wt: 144.2 g/mol
InChI Key: LBJMPKMAYIWQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isothiocyanatobutanamide is a chemical compound with the molecular formula C5H8N2OS and a molecular weight of 144.19 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N2OS/c6-5(8)2-1-3-7-4-9/h1-3H2, (H2,6,8) .

Scientific Research Applications

Cancer Research and Treatment

4-Isothiocyanatobutanamide and related isothiocyanates have been extensively studied for their roles in cancer research and treatment. Key findings include:

  • Sensitization of Breast Cancer Cells

    Isothiocyanates have demonstrated the ability to sensitize estrogen receptor-positive breast cancer cells to 4-hydroxytamoxifen, potentially reducing the effective drug concentration needed for treatment (Pawlik, Słomińska-Wojewódzka, & Herman-Antosiewicz, 2015).

  • Enhanced Sensitivity to Chemotherapy

    In ovarian carcinoma cell lines, synthetic isothiocyanates have shown effectiveness in enhancing sensitivity to cisplatin, a common chemotherapy drug (Bodo, Chovancová, Hunakova, & Sedlák, 2005).

  • Neuroblastoma Treatment

    Moringin, derived from isothiocyanates, inhibits the growth of human neuroblastoma cells, suggesting its potential as an anticancer drug (Cirmi et al., 2019).

  • Neuroprotective Properties

    Synthetic isothiocyanates like 4-iodophenyl isothiocyanate have been studied for their neuroprotective properties in models of neurodegeneration (Wellejus et al., 2012).

Chemoprevention and Modulation of Metabolism

Isothiocyanates also play a significant role in chemoprevention and the modulation of xenobiotic-metabolizing enzymes:

  • Chemoprevention of Cancer

    Isothiocyanates, found in cruciferous vegetables, have been recognized for their ability to prevent cancer by modifying carcinogen metabolism (Hecht, 1999).

  • Inhibition of Carcinogenesis

    These compounds inhibit carcinogenesis, possibly by selectively inhibiting cytochrome P450 enzymes involved in carcinogen metabolic activation (Hecht, 2000).

Antimicrobial and Antibacterial Properties

Isothiocyanates have been researched for their potential antimicrobial and antibacterial activities:

  • Antibacterial Effectiveness

    Newly synthesized isothiocyanate derivatives have shown antibacterial effectiveness in vitro (Šovčíková et al., 2008).

  • Activity Against MRSA

    Specific isothiocyanates from cruciferous plants have demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) (Dias, Aires, & Saavedra, 2014).

Properties

IUPAC Name

4-isothiocyanatobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c6-5(8)2-1-3-7-4-9/h1-3H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJMPKMAYIWQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.